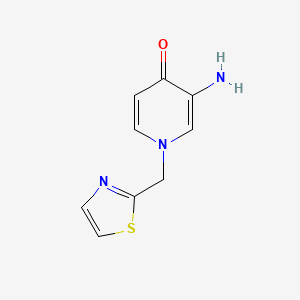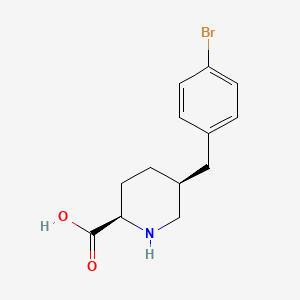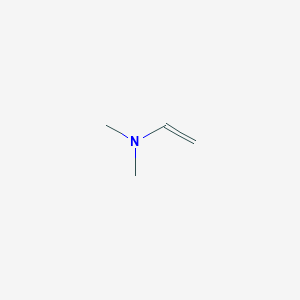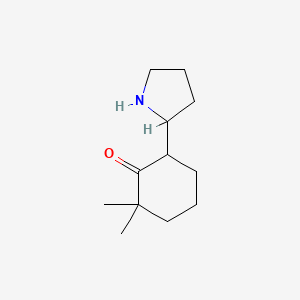
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a thiazole ring and a dihydropyridinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one typically involves the reaction of a thiazole derivative with a dihydropyridinone precursor. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the dihydropyridinone moiety.
1,4-Dihydropyridin-4-one: A compound with a similar core structure but without the thiazole ring.
Thiazolylmethyl derivatives: Compounds with similar thiazole-based structures but different substituents.
Uniqueness
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a thiazole ring and a dihydropyridinone moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-amino-1-(1,3-thiazol-2-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-7-5-12(3-1-8(7)13)6-9-11-2-4-14-9/h1-5H,6,10H2 |
Clé InChI |
FYCBTOAYQBNJDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C(C1=O)N)CC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)





![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)



![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
